Home > Products > Screening Compounds P37156 > N-(4-fluoro-2-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
N-(4-fluoro-2-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide - 946268-40-2

N-(4-fluoro-2-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Catalog Number: EVT-2525285
CAS Number: 946268-40-2
Molecular Formula: C21H21FN4O
Molecular Weight: 364.424
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide (Casopitant)

  • Compound Description: Casopitant is a potent and selective neurokinin 1 (NK1) receptor antagonist. It was investigated as a potential clinical candidate for the treatment of major depression disorders. []
  • Relevance: Both casopitant and N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide share the 4-fluoro-2-methylphenyl moiety. This structural similarity suggests potential overlap in their binding affinities and pharmacological profiles, particularly regarding interactions with targets containing similar binding pockets. []

N-cyano-N-(2-{[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl]amino}ethyl)guanidine (SB706504)

  • Compound Description: SB706504 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). It has demonstrated anti-inflammatory effects in preclinical studies, particularly in the context of chronic obstructive pulmonary disease (COPD). []
  • Relevance: Similar to casopitant, SB706504 also contains the 4-fluoro-2-methylphenyl group present in N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide. This shared structural element suggests that both compounds might exhibit similar binding interactions with targets recognizing this specific chemical group. []

3-Amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide

  • Compound Description: This compound was synthesized and characterized for its crystal structure and antitumor activity. It exhibited inhibitory effects on the proliferation of certain cancer cell lines. []

N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (60)

  • Compound Description: This isoxazole-3-carboxamide derivative acts as a potent inhibitor of the mitochondrial permeability transition pore (mtPTP). It exhibits promising therapeutic potential for treating various human pathologies associated with mitochondrial dysfunction, including congenital muscular dystrophies. []
  • Relevance: While not identical, the N-(3-chloro-2-methylphenyl) and N-(4-fluoro-2-methylphenyl) moieties in this compound and N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide, respectively, share a significant degree of structural similarity. This similarity highlights the importance of the substituted phenyl ring in potentially influencing the pharmacological properties of these compounds. []
  • Compound Description: This compound's crystal structure has been extensively studied, revealing key structural features and intermolecular interactions. []
  • Relevance: Both this compound and N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide belong to the carboxamide class and possess a substituted phenyl ring directly attached to the carboxamide nitrogen. This structural commonality suggests they might share similar physicochemical properties and potential for interacting with biological targets, despite differences in their core structures. []

N-(5-chloro-2-methylphenyl)-1-(4-fluoro-3-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide (TR001)

  • Compound Description: TR001 is a potent inhibitor of the mitochondrial permeability transition pore (mtPTP) with improved plasma stability compared to its isoxazole counterparts. It has shown efficacy in a zebrafish model of muscular dystrophy, highlighting its therapeutic potential. []
  • Relevance: This compound features the N-(5-chloro-2-methylphenyl) group, closely resembling the N-(4-fluoro-2-methylphenyl) group in N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide. This structural similarity suggests the potential for overlapping pharmacological profiles and interactions with similar biological targets. []

N-[2-((3-fluoro-4-methylphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methylthio)pyrimidine-5-carboxamide (4p)

  • Compound Description: This pyrimidine-5-carboxamide derivative exhibits potent fungicidal activity, specifically against S. sclerotiorum. Molecular docking studies have revealed its interaction with succinate dehydrogenase (SDH). []
  • Relevance: This compound features the 3-fluoro-4-methylphenyl group, while N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide has the 4-fluoro-2-methylphenyl group. Although their positions differ, the presence of fluoro and methyl substituents on the phenyl ring suggests potential similarities in their physicochemical properties and interactions with biological targets. []

N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(2-fluoro-4-[11C]methylphenyl)thiazol-2-yl]-1-carboxamide ([11C]DFMC)

  • Compound Description: [11C]DFMC is a positron emission tomography (PET) tracer designed for imaging and quantifying fatty acid amide hydrolase (FAAH) activity in the brain. It is a valuable tool for studying the endocannabinoid system and developing FAAH-targeted therapeutics. [, ]
  • Relevance: Both [11C]DFMC and N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide belong to the carboxamide class and share the 2-fluoro-4-methylphenyl moiety. This shared structure indicates potential overlap in their binding affinities and pharmacological profiles, particularly regarding interactions with targets containing similar binding pockets. [, ]

2-amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (PF04942847)

  • Compound Description: PF04942847 is an orally bioavailable, ATP-competitive inhibitor of heat shock protein 90 (HSP90). It has shown promising antitumor activity in preclinical models by inhibiting HSP90-dependent protein kinase AKT. []
  • Relevance: PF04942847, while structurally distinct in its core, shares the 4-fluoro phenyl moiety with N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide. This common element suggests the potential for similar interactions with targets recognizing this specific chemical group. []

GDC-0834 (N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide)

  • Compound Description: This compound is metabolized by aldehyde oxidase, resulting in its high clearance. Understanding this metabolic pathway is crucial for optimizing the drug's pharmacokinetic properties. []
  • Relevance: Both GDC-0834 and N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide are carboxamides and contain a substituted phenyl ring. This structural similarity, despite differences in their core structures, highlights the carboxamide group and the substituted phenyl ring as potentially relevant for interacting with biological targets and influencing their overall pharmacological profiles. []

Properties

CAS Number

946268-40-2

Product Name

N-(4-fluoro-2-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

IUPAC Name

N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide

Molecular Formula

C21H21FN4O

Molecular Weight

364.424

InChI

InChI=1S/C21H21FN4O/c1-14-12-16(22)6-7-17(14)25-21(27)15-8-10-26(11-9-15)20-13-23-18-4-2-3-5-19(18)24-20/h2-7,12-13,15H,8-11H2,1H3,(H,25,27)

InChI Key

GFBNUPGUHMITKS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.